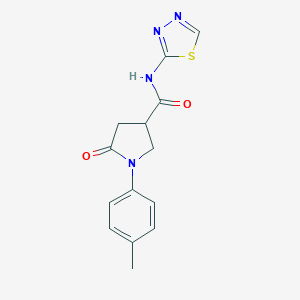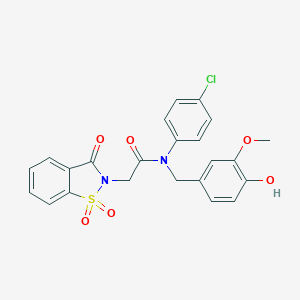
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide, also known as DPAQ, is a small molecule inhibitor that has been widely used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. This compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. For example, inhibition of CDK4 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of CK2 by this compound has been shown to reduce cell proliferation and increase sensitivity to DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments include its high potency and specificity for the target enzyme or protein, its ease of synthesis, and its relatively low cost. However, one limitation of using this compound is its potential off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the intended target.
Orientations Futures
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a tool for studying the role of CDK4 and CK2 in various cellular processes. Additionally, further research is needed to identify other potential targets for this compound and to optimize its structure and potency.
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have high potency and specificity for its target enzyme or protein. This compound has various biochemical and physiological effects depending on the target, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of this compound in scientific research, including its potential as a therapeutic agent for cancer treatment and as a tool for studying various cellular processes.
Méthodes De Synthèse
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves the reaction of 2,5-dichloroaniline with ethyl 2-(4-oxoquinazolin-3-yl)acetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Propriétés
Formule moléculaire |
C16H11Cl2N3O2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-6-12(18)14(7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clé InChI |
RTAYAPAZYLATPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
